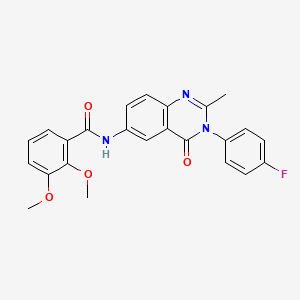
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H20FN3O4 and its molecular weight is 433.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound “N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide” could potentially interact with various biological targets due to its complex structure. For instance, quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Biologische Aktivität
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinone core structure, which is known for its diverse pharmacological properties. The presence of the fluorophenyl group and dimethoxybenzamide moiety enhances its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN2O3 |
| Molecular Weight | 348.37 g/mol |
| Melting Point | Not available |
| LogP | 3.45 |
| Solubility | Moderate in organic solvents |
Mechanisms of Biological Activity
Research indicates that quinazolinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. In vitro studies suggest that modifications on the phenyl ring can significantly enhance antibacterial potency, particularly against Gram-positive bacteria .
- Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound may have selective toxicity towards cancer cell lines, including breast cancer (MCF-7) and others. The mechanisms may involve apoptosis induction or cell cycle arrest .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated dual inhibition capabilities, which could be beneficial in therapeutic applications .
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Study on Antimicrobial Activity : A series of quinazolinone derivatives were synthesized and tested against pathogenic bacteria and fungi. Results indicated that compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria .
- Cytotoxicity Evaluation : In a study evaluating various quinazoline derivatives for cytotoxic effects, it was found that certain substitutions led to increased activity against MCF-7 cells, suggesting a structure-activity relationship that could be leveraged in drug development .
Research Findings
Recent findings highlight the following aspects regarding the biological activity of this compound:
- Inhibitory Potency : Compounds with similar structures have shown IC50 values ranging from 5 to 20 μM against AChE and BChE, indicating moderate to high inhibitory potential .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target enzymes at the molecular level, revealing critical interactions that contribute to their biological efficacy .
Eigenschaften
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-14-26-20-12-9-16(27-23(29)18-5-4-6-21(31-2)22(18)32-3)13-19(20)24(30)28(14)17-10-7-15(25)8-11-17/h4-13H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOSWTHNVNBWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














